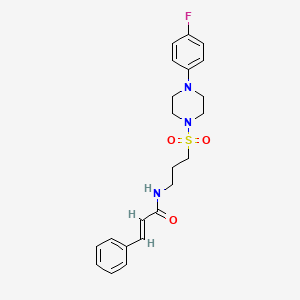

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

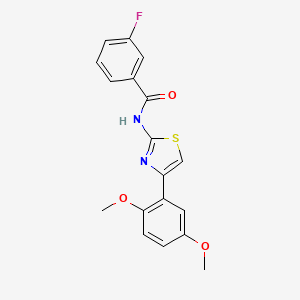

“N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is a chemical compound with the molecular formula C22H26FN3O3S . It is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a cinnamamide group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring, a sulfonyl group, and a cinnamamide group . The presence of these functional groups can significantly influence the physical and chemical properties of the molecule, as well as its biological activity.科学的研究の応用

Synthesis and Anti-ischemic Activity

Cinnamide derivatives, closely related to the compound , have been synthesized and characterized, displaying effective activities against neurotoxicity induced by glutamine in PC12 cells. An in vivo experiment indicated a protective effect on cerebral infarction, suggesting potential anti-ischemic applications (Jian-gang Zhong et al., 2018).

Antitubercular Evaluation

N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have shown promising activity against Mycobacterium tuberculosis, with certain compounds exhibiting good antitubercular activity. This suggests that modifications around the cinnamamide structure could lead to effective antitubercular agents (Kavit N. Patel & V. Telvekar, 2014).

Fe-catalyzed Synthesis of Flunarizine

The synthesis of flunarizine, a drug related to the chemical structure of interest and known for its vasodilating effect and antihistamine activity, involves a process that could be relevant for synthesizing similar compounds. This highlights the potential for developing new drugs with improved cerebral blood circulation properties (R. N. Shakhmaev et al., 2016).

Dopamine D3 Receptor Radioligands

Carbon-11-labeled carboxamide derivatives, including structures akin to the compound , have been synthesized for potential PET radioligands targeting dopamine D3 receptors. This indicates a possible application in neurological research and imaging (Mingzhang Gao et al., 2008).

Inhibitory Activity on Carbonic Anhydrase

Sulfonamide derivatives incorporating ureido moieties, similar to the structural features of the compound , have shown inhibitory activity against carbonic anhydrase isoforms. This suggests potential applications in pharmacology, particularly in designing inhibitors for various isoforms of carbonic anhydrase (C. Congiu et al., 2015).

作用機序

While the specific mechanism of action of “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is not available, compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .

Safety and Hazards

将来の方向性

The future research directions for “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” could involve further investigation into its synthesis, physical and chemical properties, and biological activity. In particular, its potential role as an inhibitor of ENTs could be explored further, given the importance of these transporters in nucleotide synthesis and chemotherapy .

特性

IUPAC Name |

(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c23-20-8-10-21(11-9-20)25-14-16-26(17-15-25)30(28,29)18-4-13-24-22(27)12-7-19-5-2-1-3-6-19/h1-3,5-12H,4,13-18H2,(H,24,27)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEKAXTUGBVCRH-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2598061.png)

![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)

![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)

![N-[1-[1-(Hydroxymethyl)cyclobutyl]-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2598069.png)

![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)

![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)